molecular formula C6H12ClNOS B2839070 N-(2-chloroethylidene)-tert-butylsulfinamide CAS No. 1036645-69-8

N-(2-chloroethylidene)-tert-butylsulfinamide

Cat. No.: B2839070
CAS No.: 1036645-69-8
M. Wt: 181.68
InChI Key: XAYYYZGLYRZWOF-UHFFFAOYSA-N
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Description

“N-(2-chloroethylidene)-tert-butylsulfinamide” likely contains a sulfinamide group, which is a functional group with the structure R-S(=O)-NR’R’‘, where R, R’, and R’’ represent various possible organic groups. In this case, R would be a tert-butyl group and R’ and R’’ together would form a 2-chloroethylidene group. Sulfinamides are known for their use in organic synthesis, particularly in the preparation of chiral amines .


Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of atoms and the bonds between them. The sulfinamide group would likely be a key structural feature, with the sulfur atom bonded to the nitrogen atom and the oxygen atom, and the nitrogen atom also bonded to the 2-chloroethylidene group .


Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by the presence of the sulfinamide and 2-chloroethylidene groups. The sulfinamide group could potentially undergo oxidation or reduction reactions, while the 2-chloroethylidene group could participate in various addition or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Asymmetric Synthesis of Terminal Aziridines

N-(2-chloroethylidene)-tert-butylsulfinamide has been utilized in the asymmetric synthesis of terminal N-tert-butylsulfinyl aziridines. Hodgson, Kloesges, and Evans (2008, 2009) demonstrated that the addition of this compound to organocerium reagents provides terminal N-tert-butylsulfinyl aziridines in good yields and diastereomeric ratios. This process is significant in the field of organic chemistry, especially for the synthesis of complex molecules with specific spatial arrangements (Hodgson, Kloesges, & Evans, 2008) (Hodgson, Kloesges, & Evans, 2009).

Versatility in Amine Synthesis

The compound plays a crucial role in the versatile synthesis of amines. Ellman and colleagues (2002, 2001) have extensively studied the use of N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, as intermediates for asymmetric amine synthesis. These imines are activated for nucleophilic addition and can be used to synthesize a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002) (Tang, Volkman, & Ellman, 2001).

Applications in Catalytic Reactions

In catalysis, this compound derivatives have been used as nitrogen sources. Gontcharov, Liu, and Sharpless (1999) demonstrated their efficiency in catalytic aminohydroxylation and aziridination of olefins. This application highlights the compound's potential in facilitating complex chemical transformations (Gontcharov, Liu, & Sharpless, 1999).

Contribution to Asymmetric Catalysis

The use of this compound derivatives in asymmetric catalysis is well-documented. For instance, Ma et al. (2015) synthesized a ferrocene-based phosphine-tert-butylsulfinamide ligand, applying it in the enantioselective formation of C–C and C–N bonds. This research underscores the importance of such compounds in achieving chirality in chemical synthesis (Ma et al., 2015).

Advancements in N-Heterocycle Synthesis

Recent studies, like those by Philip et al. (2020), have explored the role of tert-butanesulfinamide, derived from this compound, in the asymmetric synthesis of N-heterocycles. These methods offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are significant in pharmaceutical research (Philip, Radhika, Saranya, & Anilkumar, 2020).

Microwave-Assisted Synthesis

Collados et al. (2012) developed a microwave-assisted, solvent-free synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines, showcasing the efficiency and environmental friendliness of this approach in the synthesis of a variety of sulfinyl aldimines (Collados, Toledano, Guijarro, & Yus, 2012).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s used as an intermediate in organic synthesis, its mechanism of action would involve its reactivity as described above .

Safety and Hazards

As with any chemical compound, handling “N-(2-chloroethylidene)-tert-butylsulfinamide” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The future directions for research on “N-(2-chloroethylidene)-tert-butylsulfinamide” would likely depend on its potential applications. If it’s a useful intermediate in organic synthesis, research might focus on developing more efficient or environmentally friendly methods of synthesizing it, or on finding new reactions it can participate in .

Properties

IUPAC Name

(NE)-N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)8-5-4-7/h5H,4H2,1-3H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYYYZGLYRZWOF-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)/N=C/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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